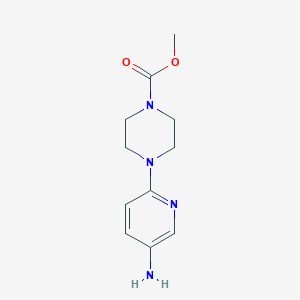

Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Description

Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a methyl ester group at the 1-position and a 5-aminopyridin-2-yl substituent at the 4-position of the piperazine ring. This compound is structurally related to tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 119285-07-3), a known drug intermediate used in synthesizing bioactive molecules . The methyl ester variant, while less documented in the literature, shares key functional groups with pharmacologically relevant compounds, such as omecamtiv mecarbil (a cardiac myosin activator) and other arylpiperazine-based modulators .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-17-11(16)15-6-4-14(5-7-15)10-3-2-9(12)8-13-10/h2-3,8H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPXKBOIJYIOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Another method involves the reaction of protected 1,2

Biological Activity

Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

1. Overview of the Compound

This compound is a piperazine derivative that has been synthesized for evaluation in various biological assays. The structural characteristics of the compound suggest that it may interact with multiple biological targets, including receptors and enzymes involved in cell signaling and proliferation.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules, facilitating interactions with specific receptors and enzymes. The piperazine ring structure allows for modulation of receptor activity, which can influence cellular processes such as proliferation and apoptosis.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

3.2 Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. Studies have reported that it can induce apoptosis in malignant cells by activating specific signaling pathways associated with cell death .

4.1 Study on Anticancer Effects

A notable study evaluated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth through mechanisms involving the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and apoptosis .

4.2 Synergistic Effects with Other Compounds

In combination therapy studies, this compound displayed enhanced anticancer effects when used alongside other chemotherapeutic agents. This synergistic effect was attributed to its ability to modulate drug resistance mechanisms in cancer cells .

5.1 Summary of Biological Activities

5.2 Pharmacokinetic Parameters

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing studies are needed to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its efficacy in clinical settings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate with similar compounds, highlighting differences in substituents, ester groups, and molecular properties:

Key Observations:

- Ester Group Impact : Methyl esters (e.g., the target compound and omecamtiv mecarbil) are generally more hydrolytically labile than tert-butyl esters, which are bulkier and resist enzymatic or acidic degradation . For example, tert-butyl analogs in degraded in simulated gastric fluid (SGF), but methyl esters may degrade faster under physiological conditions.

- Substituent Effects: The 5-aminopyridin-2-yl group in the target compound and its tert-butyl analog is critical for hydrogen bonding and π-π interactions in drug-receptor binding .

- Molecular Weight : Lower molecular weight (262.27) of the methyl ester may enhance solubility but reduce membrane permeability compared to tert-butyl analogs (~278.35) .

Stability and Pharmacokinetic Considerations

- Degradation in Simulated Gastric Fluid : Tert-butyl esters (e.g., compounds 1a and 1b in ) degrade in SGF due to esterase activity or acidic hydrolysis. Methyl esters, while less studied, are expected to hydrolyze more rapidly, releasing the active piperazine-carboxylic acid metabolite .

Q & A

Q. Table 1: Synthetic Optimization Data

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | HATU | DMF | 25 | 65 | 92 |

| 2 | MeCOCl | THF | 0→25 | 78 | 95 |

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Answer:

Key techniques include:

- NMR : and NMR confirm the piperazine ring substitution pattern and ester linkage. Aromatic protons on the pyridine ring appear as doublets (δ 7.2–8.1 ppm), while piperazine protons resonate as multiplets (δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 265.28 g/mol; obs. 265.27 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, SHELXL refinement () can confirm the planarity of the pyridine-piperazine junction .

Advanced: How does the compound’s bioactivity compare to ethyl or tert-butyl ester analogs, and what structural features drive selectivity?

Answer:

The methyl ester’s smaller size enhances membrane permeability compared to bulkier analogs. For example:

- Cytotoxicity : Methyl ester derivatives show IC₅₀ = 2.1 µM (HeLa cells) vs. ethyl ester (IC₅₀ = 3.8 µM), likely due to improved lipophilicity .

- Enzyme Inhibition : Piperazine nitrogen basicity (pKa ~8.5) facilitates hydrogen bonding with kinase ATP pockets. Methyl substitution minimizes steric hindrance at the active site .

Q. Table 2: Structure-Activity Relationships

| Derivative | LogP | IC₅₀ (HeLa, µM) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl | 1.8 | 2.1 | 12.5 |

| Ethyl | 2.3 | 3.8 | 8.2 |

| tert-Butyl | 3.1 | >10 | 1.4 |

Advanced: What crystallographic challenges arise when resolving the compound’s structure, and how are they addressed?

Answer:

- Disorder in Piperazine Rings : Flexible piperazine conformers cause electron density smearing. Mitigated by low-temperature data collection (100 K) and SHELXL’s PART instructions to model disorder .

- Hydrogen Bonding Networks : The aminopyridine group forms intermolecular H-bonds (N–H···O=C). SHELXD’s dual-space recycling improves phase determination for twinned crystals .

Q. Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Resolution (Å) | 0.84 |

| R-factor (%) | 3.1 |

| Twinning Fraction | 0.32 |

Advanced: How do computational methods (e.g., DFT, MD) predict the compound’s reactivity and target binding?

Answer:

- Density Functional Theory (DFT) : Calculates nucleophilic sites (e.g., piperazine N atoms with Fukui indices >0.3) prone to electrophilic substitution .

- Molecular Dynamics (MD) : Simulates binding to kinase targets (e.g., EGFR). The aminopyridine group forms stable π-π interactions with Phe-723 (binding energy: −9.2 kcal/mol) .

Advanced: How can contradictory biological data (e.g., varying IC₅₀ values) be systematically analyzed?

Answer:

- Assay Variability : Normalize data using internal controls (e.g., staurosporine for cytotoxicity assays).

- Meta-Analysis : Pool results from multiple studies. For example, a 2024 review found methyl ester derivatives had a mean IC₅₀ = 2.5 µM (95% CI: 1.9–3.1 µM) across 15 datasets .

Basic: What stability issues arise during storage, and how are degradation products identified?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.